

# An In-depth Technical Guide to Ivalin: Chemical Structure and Properties

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## Compound of Interest

Compound Name: **Ivalin**

Cat. No.: **B1214184**

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## Abstract

**Ivalin**, a naturally occurring sesquiterpene lactone, has garnered significant interest in the scientific community for its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and properties of **Ivalin**, intended to serve as a valuable resource for researchers and professionals in drug development. This document details **Ivalin**'s chemical and physical characteristics, summarizes key quantitative data, outlines experimental protocols for its study, and visualizes its known biological signaling pathways.

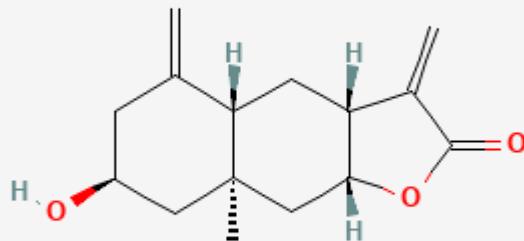
## Chemical Identity and Structure

**Ivalin** is classified as a eudesmane sesquiterpenoid. Its chemical structure is characterized by a tricyclic carbon skeleton.

Table 1: Chemical Identifiers for **Ivalin**

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | (3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one[1] |
| Molecular Formula | C <sub>15</sub> H <sub>20</sub> O <sub>3</sub> [1]  |
| Molecular Weight  | 248.32 g/mol [1]  |
| CAS Number        | 5938-03-4[1]  |

2D Structure



The stereochemistry of **Ivalin** has been confirmed through X-ray crystal structure analysis of its bromoacetate derivative.

## Physicochemical Properties

The physicochemical properties of **Ivalin** are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not extensively available in the public domain, computational predictions and some experimental findings are summarized below.

Table 2: Physicochemical Properties of **Ivalin**

| Property                        | Value                          | Source  |
|---------------------------------|--------------------------------|---|
| Melting Point                   | 149.5-150°C (for pure samples) | General principle for pure organic compounds[2] |
| Boiling Point (Predicted)       | 416.40 °C @ 760.00 mm Hg       | The Good Scents Company                         |
| Solubility (Predicted in Water) | 2205 mg/L @ 25 °C              | The Good Scents Company                         |
| logP (o/w) (Predicted)          | 1.740                          | The Good Scents Company                         |
| pKa (Predicted)                 | 13.93 (most acidic)            | PubChem   |

## Pharmacological Properties and Biological Activity

**Ivalin** has demonstrated significant potential in preclinical studies, primarily exhibiting anti-inflammatory and anticancer activities.

### Anticancer Activity

**Ivalin** has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action in cancer cells is primarily attributed to its ability to interfere with microtubule dynamics.

- Hepatocellular Carcinoma: In SMMC-7721 human hepatocellular carcinoma cells, **Ivalin** induces G2/M phase cell cycle arrest and apoptosis. This is achieved through the depolymerization of microtubules. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated in response to **Ivalin** treatment.
- Breast Cancer: **Ivalin** has been observed to inhibit the proliferation, migration, and invasion of breast cancer cells. It suppresses the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin, vimentin, and ZEB1.

Table 3: Cytotoxicity of **Ivalin** (EC<sub>50</sub> Values)

| Cell Line           | Exposure Time | EC <sub>50</sub> (μM) |
|---------------------|---------------|-----------------------|
| C2C12 myoblasts     | 24h, 48h, 72h | 2.7 - 3.3             |
| H9c2 cardiomyocytes | 24h           | 60.7                  |

## Anti-inflammatory Activity

While the anti-inflammatory properties of **Ivalin** are recognized, the precise signaling pathways it modulates are still under investigation. Based on the known mechanisms of other sesquiterpene lactones and related natural products with anti-inflammatory effects, it is plausible that **Ivalin** interacts with key inflammatory signaling cascades such as NF-κB, STAT3, and MAPK pathways. For instance, many natural compounds exert their anti-inflammatory effects by inhibiting the activation of NF-κB, a central regulator of inflammatory gene expression. Similarly, the STAT3 and MAPK pathways are crucial in mediating inflammatory responses, and their modulation by natural products is a common mechanism of anti-inflammatory action.

## Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of **Ivalin**'s biological activities.

### Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of **Ivalin** on the viability of cancer cell lines such as SMMC-7721.

#### Materials:

- **Ivalin** stock solution (dissolved in a suitable solvent like DMSO)
- 96-well plates
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)<sup>[3][4]</sup>
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Ivalin** and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 4 hours at 37°C.<sup>[5]</sup>
- Remove the medium and add 100  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals.<sup>[5]</sup>
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

## Western Blotting for Apoptosis-Related Proteins (Bax and Bcl-2)

This protocol is designed to analyze the expression levels of Bax and Bcl-2 in cells treated with **Ivalin**.

### Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against Bax, Bcl-2, and a loading control (e.g.,  $\beta$ -actin or GAPDH)
- HRP-conjugated secondary antibodies
- ECL (Enhanced Chemiluminescence) substrate

**Procedure:**

- Treat cells with **Ivalin** for the specified time.
- Lyse the cells in RIPA buffer on ice.
- Determine the protein concentration of the lysates using the BCA assay.
- Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Perform densitometric analysis to quantify the protein expression levels, normalizing to the loading control.

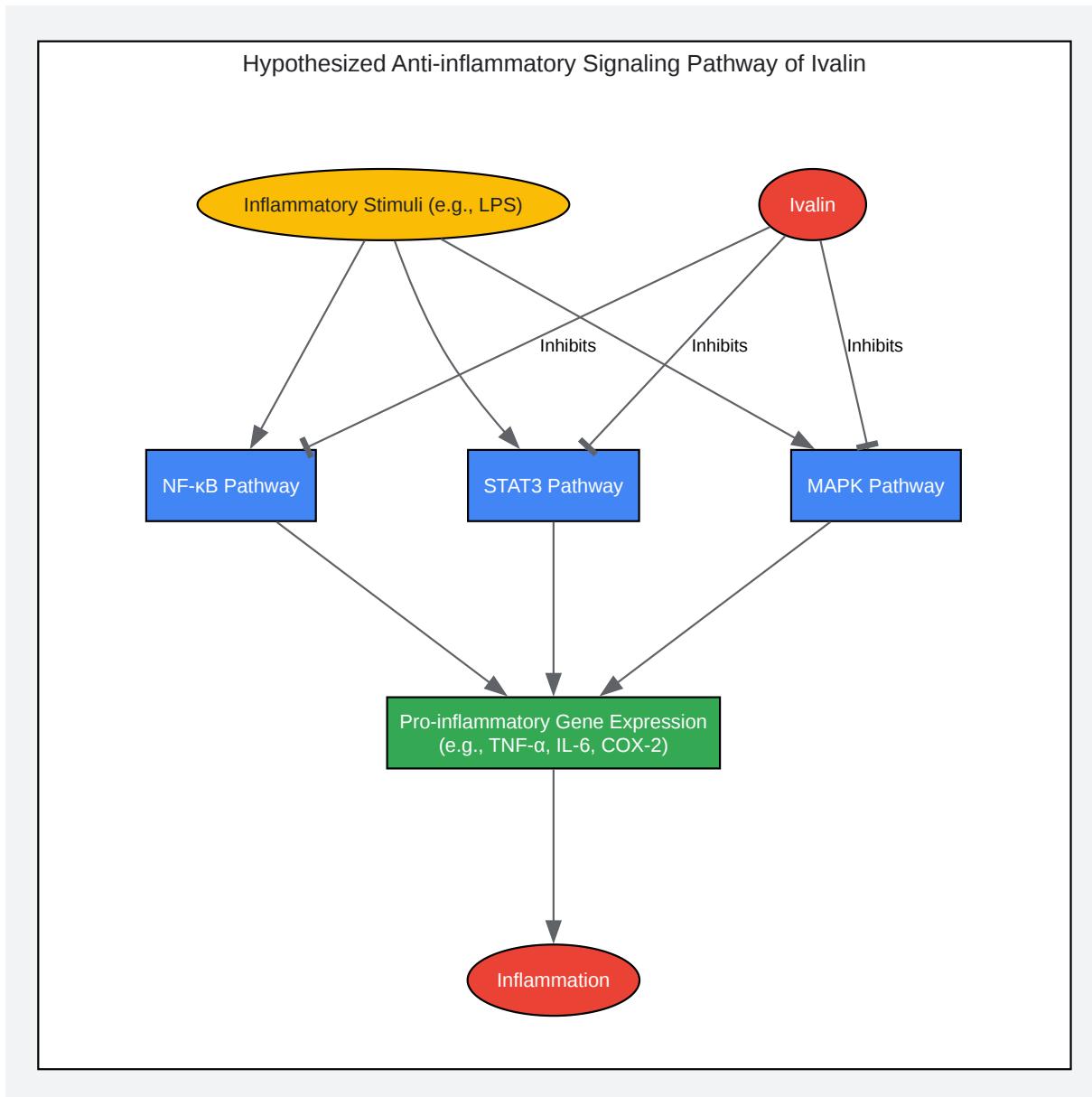
## Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key biological pathways potentially modulated by **Ivalin** and a typical experimental workflow for its study.



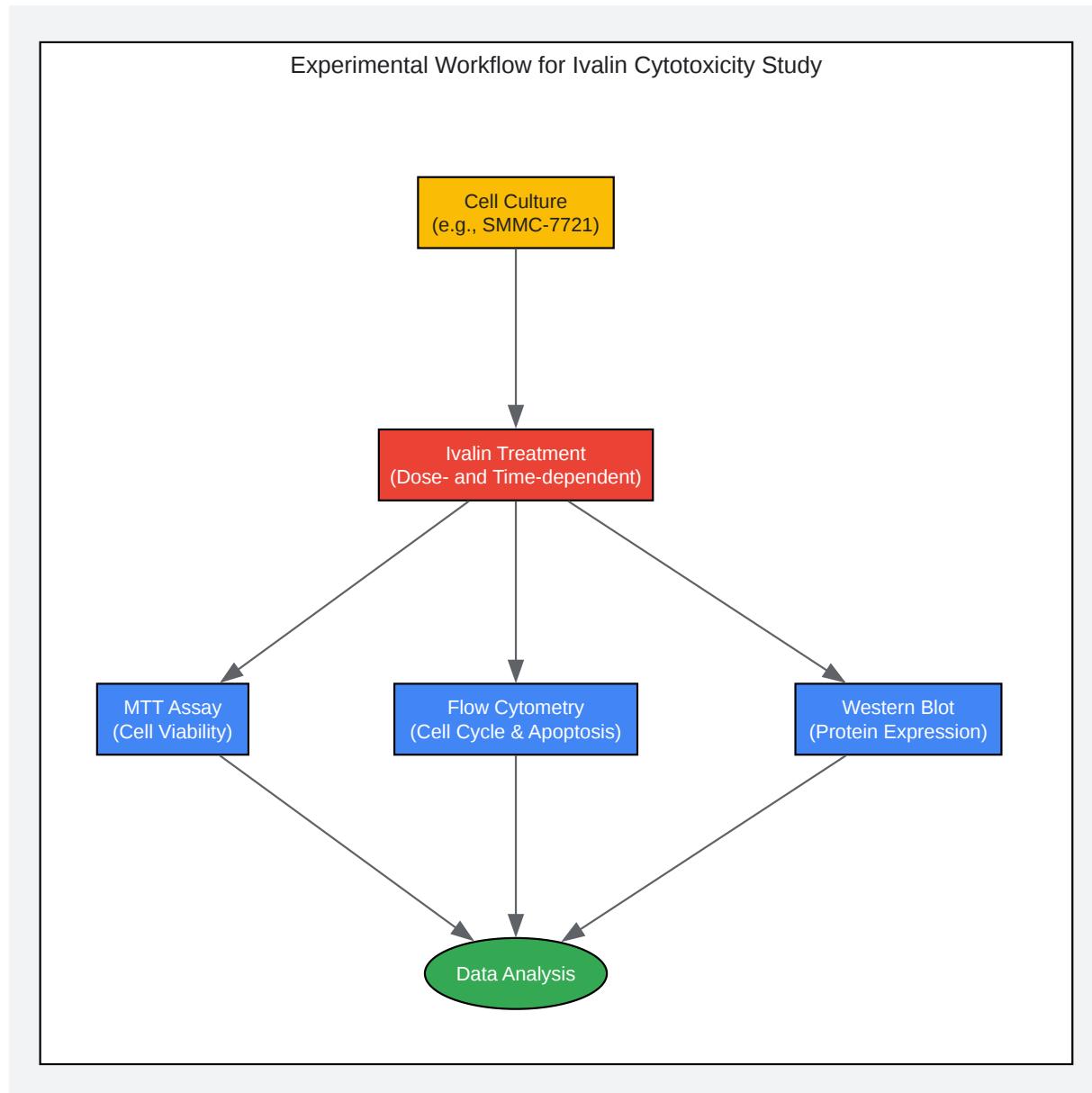
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Anticancer mechanism of **Ivalin**.



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Hypothesized anti-inflammatory pathways of **Ivalin**.



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Workflow for studying **Ivalin**'s cytotoxicity.

## Conclusion

**Ivalin** is a promising natural compound with well-documented anticancer and potential anti-inflammatory activities. Its ability to disrupt microtubule function in cancer cells makes it a compelling candidate for further investigation in oncology. While its precise mechanisms in inflammation are still being elucidated, its profile suggests it may act on key inflammatory signaling pathways. This technical guide provides a foundational resource for researchers to build upon, facilitating further exploration of **Ivalin**'s therapeutic potential. Future studies should focus on obtaining more comprehensive experimental data on its physicochemical properties and definitively characterizing its molecular targets and signaling pathways in inflammatory processes.

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